
Sodium 2,2-dimethylpropylsulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2-dimethylpropylsulfinate is a part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles .
Synthesis Analysis
Sodium 2,2-dimethylpropylsulfinate is a type of sodium sulfinate, which has been used as a building block for the synthesis of organosulfur compounds . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular formula of Sodium 2,2-dimethylpropylsulfinate is C5H11NaO2S .Chemical Reactions Analysis
Sodium 2,2-dimethylpropylsulfinate is used in the late-stage functionalization of nitrogen-containing heterocycles . The regioselectivity can be effectively tuned by modification of the pH and solvent selection .Physical And Chemical Properties Analysis
Sodium 2,2-dimethylpropylsulfinate has a molecular weight of 158.20 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .Wissenschaftliche Forschungsanwendungen
Conformational Studies : Sodium 2,2-dimethylpropylsulfinate derivatives have been studied for their conformational properties. For instance, 2,2-Dimethyl-1-(p-nitrophenyl) propyl mesityl sulfone, a related compound, exhibits conformational interconversions in solution, as studied through 1H d.n.m.r. spectroscopy and X-ray crystallography (Field et al., 1988).
Palladium Catalysis : Sodium alkyl- and arylsulfinates, including Sodium 2,2-dimethylpropylsulfinate, act as cocatalysts in palladium-catalyzed reactions. For example, they facilitate the dimerization of butadiene in alcohols to yield various organic compounds (Tamaru et al., 1978).
NMR Spectroscopy of Encapsulated Proteins : Sodium bis(2-ethylhexyl)sulfosuccinate (AOT), a surfactant similar to Sodium 2,2-dimethylpropylsulfinate, is used to encapsulate water-soluble proteins within reverse micelles for high-resolution NMR studies (Shi, Peterson & Wand, 2005).
Glycoprotein Glycans Methylation : Lithium methylsulfinyl carbanion, derived from similar compounds to Sodium 2,2-dimethylpropylsulfinate, is used for methylation of glycoprotein glycans, offering an improved method with less impurities (Parente et al., 1985).
Inflammatory and Respiratory Disease Treatment : Derivatives of Sodium 2,2-dimethylpropylsulfinate, like 2-[3-[2-(tert-butylsulfanylmethyl)-4-(2,2-dimethylpropanoylamino)phenoxy]-4-methoxy-phenyl]acetic acid, are investigated for their potential in treating inflammatory and respiratory diseases, particularly asthma (Norman, 2011).
Sodium Batteries Research : Sodium 2,2-dimethylpropylsulfinate and related compounds are studied in the context of sodium batteries, highlighting their importance in developing high-energy storage systems (Delmas, 2018).
Electrosynthesis of Arylsulfonamides : Sodium sulfinates, including Sodium 2,2-dimethylpropylsulfinate, are used in the electrosynthesis of arylsulfonamides, presenting an efficient and green route for synthesizing these compounds (Zhang, Chen & Yuan, 2016).
Room-Temperature Sodium/Sulfur Cells : Research on sodium/sulfur cells operating at room temperature includes the study of compounds like Sodium 2,2-dimethylpropylsulfinate, exploring their role in improving sulfur utilization and cell chemistry (Wenzel et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2,2-dimethylpropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S.Na/c1-5(2,3)4-8(6)7;/h4H2,1-3H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOBKWDKHOXNX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,2-dimethylpropylsulfinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

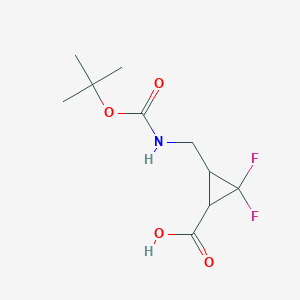
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8057252.png)
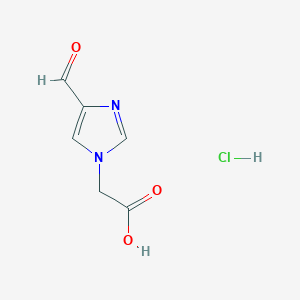
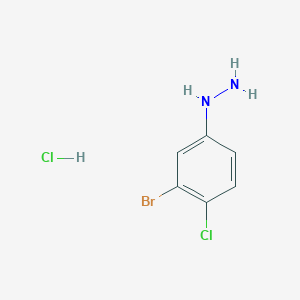
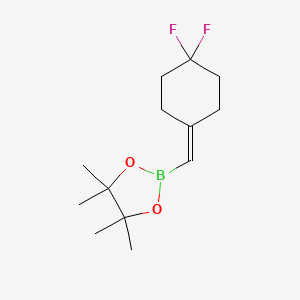
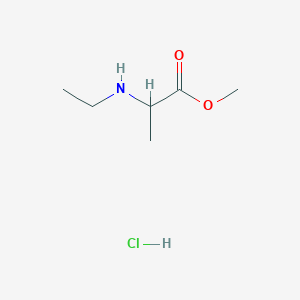
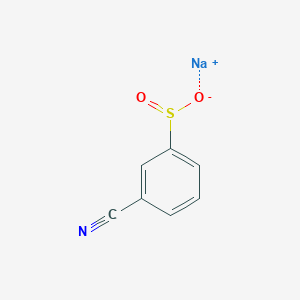

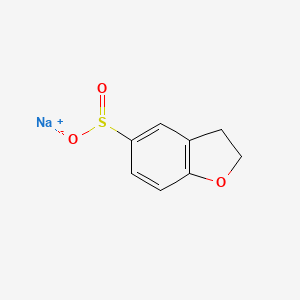

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B8057302.png)
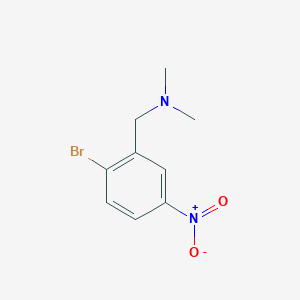
![5-(Diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B8057311.png)
![3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8057319.png)